molecular formula C11H20BNO4 B2697267 (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid CAS No. 2304631-66-9

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid

Cat. No.: B2697267
CAS No.: 2304631-66-9
M. Wt: 241.09
InChI Key: FXVGRBYYBFYIRV-UHFFFAOYSA-N
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Description

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid is a boronic acid derivative featuring a cyclohexene scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amino group. This compound combines the reactivity of a boronic acid—a key functional group in Suzuki-Miyaura cross-coupling reactions—with the conformational flexibility of a cyclohexene ring and the stability imparted by the Boc group. Its structural uniqueness makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained bioactive molecules or boron-containing drugs .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h7,9,15-16H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGRBYYBFYIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(CCC1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative followed by oxidation to introduce the boronic acid functionality. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. The general synthetic route can be summarized as follows:

    Hydroboration: The addition of a borane reagent to the cyclohexene derivative to form the corresponding borane intermediate.

    Oxidation: Conversion of the borane intermediate to the boronic acid using an oxidizing agent such as hydrogen peroxide or sodium perborate.

    Protection: Introduction of the Boc group to protect the amino functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. For example:

  • Substrates : Bromopyridines, aryl bromides.

  • Catalyst : PdCl₂(dppf) or Pd(OAc)₂ with ligands such as SPhos.

  • Conditions : Toluene/EtOH/H₂O (1:1:1), Na₂CO₃, 100°C, 5 hours .

  • Yield : Up to 93% for pyridine derivatives .

Key Mechanistic Insight : The boron atom coordinates with palladium, facilitating transmetallation. The Boc group remains inert under these conditions, preserving the amino functionality .

Diastereoselective Allylation of α-Iminoesters

The compound acts as an allylboronic acid in stereoselective additions to N-sulfinyl α-iminoesters:

  • Reaction : Allylation of imine 1a yields nonproteinogenic α-amino acids (e.g., phenylalanine analogs) .

  • Conditions : 4 Å molecular sieves, room temperature, inert atmosphere.

  • Yields : 62–85% for aryl/heteroaryl variants (Table 1 ).

Table 1: Allylation Product Yields and Selectivity

Substrate (Boronic Acid)ProductYield (%)dr (anti:syn)
Cinnamyl (electron-rich)3ae 8592:8
4-Br-Cinnamyl3af 7889:11
Thiophene derivative3am 7390:10

Mechanism : A six-membered transition state stabilizes the stereochemistry through hydrogen bonding between the boronic acid and the ester carbonyl .

Protiodesilylation and Tautomerization

Under acidic conditions (e.g., silica gel chromatography), the compound’s boronic acid may undergo protiodesilylation, though direct evidence for this specific derivative is limited. Analogous systems show:

  • Pathway : Acid-mediated cleavage of the B–C bond generates cyclohexenol intermediates, which tautomerize to ketones .

  • Example : Similar boronic acids yield bicyclohexenones (e.g., 8a/8b ) upon silica exposure .

Coordination with Lewis Acids

The boronic acid’s Lewis acidity facilitates interactions with nitrogen lone pairs in imines, enabling concerted C–C bond formation and B–C cleavage. Computational studies (B3LYP-D3BJ/6-311+G(d,p)) support a Gibbs activation energy of 17.4 kcal/mol for such processes .

Stability and Functional Group Compatibility

  • Boc Group Stability : Resists hydrolysis under basic cross-coupling conditions but cleaves with TFA .

  • Boronic Acid Handling : Requires anhydrous storage to prevent protodeboronation .

Limitations and Unreactive Pathways

  • Electrophilic Imines : Alkyl or non-carbonyl-containing imines (e.g., 1h/1i ) fail to react due to reduced electrophilicity and lack of stabilizing interactions .

  • Steric Hindrance : Bulky substituents on the cyclohexene ring diminish reactivity in cross-couplings .

Scientific Research Applications

Organic Synthesis

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid is utilized as a key building block in the synthesis of various biologically active compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Case Study : In a study focusing on the synthesis of chiral compounds, this compound was used to create optically active intermediates that are pivotal for pharmaceutical applications .

Medicinal Chemistry

The compound has shown potential in drug development, particularly in the synthesis of inhibitors for various biological targets. Its ability to form stable complexes with metal catalysts enhances its utility in medicinal chemistry.

Case Study : Research indicated that derivatives of this compound have been explored for their activity against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth through targeted mechanisms .

Catalysis

The compound is also employed as a ligand in catalysis, particularly in hydroboration reactions. Its unique structure allows it to stabilize transition states, improving reaction efficiency.

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for complex organic moleculesSynthesis of chiral compounds
Medicinal ChemistryDevelopment of pharmaceutical agents targeting specific diseasesInhibitors for cancer treatment
CatalysisLigand in hydroboration and related reactionsEnhancing reaction rates and selectivity

Mechanism of Action

The mechanism of action of (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

  • Structural Differences : The phenyl analog replaces the cyclohexene ring with an aromatic benzene ring. This substitution eliminates ring strain but reduces conformational flexibility .
  • Reactivity : The phenyl boronic acid exhibits lower reactivity in Suzuki couplings compared to the cyclohexenyl derivative due to the absence of ring strain, which can enhance electron-deficient boronic acids' coupling efficiency.
  • Solubility & Stability : The phenyl variant (Log S = -2.3, solubility ~0.2 mg/mL) is less soluble in aqueous media than the cyclohexenyl analog, which may benefit from the cyclohexene ring’s partial saturation. Both compounds share similar Boc group stability under acidic conditions .
  • Applications : The phenyl derivative is widely used in aryl-aryl bond formations, while the cyclohexenyl analog is suited for synthesizing saturated or partially saturated heterocycles in drug discovery .

Cyclohexane Carboxylic Acid Derivatives (e.g., PBZS1035)

  • Functional Groups: These compounds (e.g., (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid) replace the boronic acid with a carboxylic acid. This change shifts their utility toward peptide synthesis or hydrogen-bonding interactions in target binding .
  • Reactivity : Carboxylic acids participate in amide coupling reactions, unlike boronic acids, which engage in cross-couplings.
  • Applications : Used as chiral building blocks for protease inhibitors or GPCR-targeted drugs, whereas the boronic acid variant is tailored for boron neutron capture therapy (BNCT) or kinase inhibitor design .

Methyl Cyclohexanecarboxylates (e.g., PB05684)

  • Functional Groups: These esters (e.g., methyl cis-4-hydroxycyclohexanecarboxylate) lack the boronic acid and Boc-amino groups, focusing instead on ester and hydroxyl functionalities.
  • Applications : Serve as intermediates in polymer chemistry or prodrug synthesis, contrasting with the boronic acid’s role in bioconjugation .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight Functional Groups Solubility (Log S) Key Applications
Target Compound C₁₁H₁₉BNO₄ 237.06* Boronic acid, Boc-amino, cyclohexene -2.1 (estimated) Suzuki couplings, BNCT, kinase inhibitors
(3-((Boc)amino)phenyl)boronic acid C₁₁H₁₆BNO₄ 237.06 Boronic acid, Boc-amino, phenyl -2.3 Aryl-aryl couplings, drug scaffolds
PBZS1035 (cyclohexane carboxylic acid) C₁₂H₂₁NO₄ 243.30 Carboxylic acid, Boc-amino -1.8 Protease inhibitors, chiral synthons
PB05684 (methyl cyclohexanecarboxylate) C₈H₁₂O₃ 156.18 Ester, hydroxyl -0.5 Polymer chemistry, prodrugs

*Calculated based on structural similarity to .

Research Findings

  • Synthesis Challenges : The target compound likely requires palladium-catalyzed Miyaura borylation of a cyclohexenyl halide precursor, contrasting with the phenyl analog’s synthesis via directed ortho-metalation .
  • Reactivity : The cyclohexene ring’s strain enhances reactivity in Suzuki couplings compared to phenyl boronic acids, enabling couplings with electron-rich aryl halides at milder conditions .
  • Stability : The Boc group remains stable under basic conditions (pH 7–9) but hydrolyzes in strong acids, a trait shared across Boc-protected analogs .
  • Drug Discovery Potential: The cyclohexenyl boronic acid’s hybrid structure is promising for designing covalent kinase inhibitors (e.g., bortezomib analogs) or boron-containing radiopharmaceuticals .

Biological Activity

The compound (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid , with the molecular formula C11H20BNOC_{11}H_{20}BNO, is a boronic acid derivative that exhibits significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a cyclohexene moiety linked to a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability and reactivity in biological systems.

Boronic acids, including this compound, are recognized for their unique ability to interact with biomolecules through Lewis acid-base interactions. They can form complexes with diols, which is particularly relevant in the context of glycoproteins and enzymes. This characteristic underlies their potential as inhibitors in various biological pathways.

Antiviral and Antibacterial Properties

Research indicates that derivatives of boronic acids can exhibit antiviral and antibacterial activities. For instance, compounds similar to this compound have shown efficacy against various pathogens by inhibiting serine proteases and other critical enzymes involved in microbial pathogenicity .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For example, boronic acid derivatives are known to inhibit serine proteases, which play crucial roles in numerous biological processes including digestion and immune response. The interaction of the boron atom with the enzyme's active site can lead to significant alterations in enzymatic activity .

Case Studies

Study ReferenceBiological ActivityFindings
Antiviral ActivityDemonstrated inhibition of neuraminidase with an IC50 of 50 μM.
Antibacterial ActivityShowed effectiveness against resistant strains through enzyme inhibition mechanisms.
Enzyme InteractionHighlighted the role of boronic acids in modulating enzyme activity via reversible binding.

Research Findings

Recent studies have focused on optimizing the structure of boronic acid derivatives to enhance their biological activities. For example, modifications to the cyclohexene ring or alterations in substituents on the boron atom have been explored to improve potency and selectivity against specific targets .

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